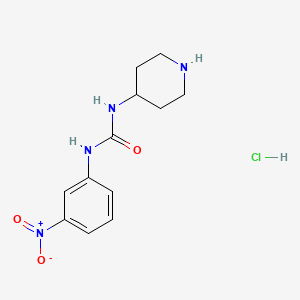

![molecular formula C19H23N5O4S B2660128 2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1105212-15-4](/img/structure/B2660128.png)

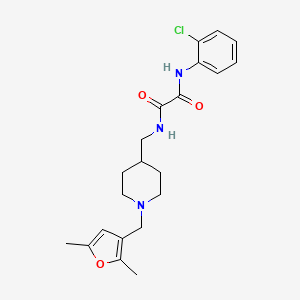

2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a [1,2,4]triazolo[4,3-b]pyridazine core. This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . Triazoles are the most stable compounds and are difficult to cleave .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. The reaction is efficiently raised by chromium (VI) oxide to afford the product mostly in elevated yields and in quite short reaction times .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Molecular Docking : Compounds with structural similarities to 2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide have been synthesized and subjected to in silico molecular docking screenings towards specific target proteins. For example, novel pyridine and fused pyridine derivatives have shown moderate to good binding energies, indicating potential as therapeutic agents due to their antimicrobial and antioxidant activities (Flefel et al., 2018).

Potential Therapeutic Applications

Antimicrobial and Antioxidant Activity : Similar compounds have demonstrated significant antimicrobial and antioxidant properties. This suggests their potential in developing treatments against microbial infections and diseases associated with oxidative stress (Flefel et al., 2018).

Anticancer Effects : Certain derivatives have shown remarkable anticancer effects, indicating the potential of structurally related compounds in cancer therapy. Modifications of these compounds have led to the synthesis of derivatives with potent antiproliferative activities against various human cancer cell lines, highlighting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Molecular Interactions and Mechanisms

Molecular Docking Studies : The molecular docking studies of compounds within this class have revealed their interactions with specific proteins, providing insights into their mechanism of action. This is crucial for understanding how these compounds can be optimized for better therapeutic efficacy (Flefel et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(6-tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c1-12-6-7-14(10-13(12)2)20-16(25)11-23-18(26)24-15(21-23)8-9-17(22-24)29(27,28)19(3,4)5/h6-10H,11H2,1-5H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCGCMNCDBOSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)S(=O)(=O)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rac-2,2,2-trifluoro-n-[(3r,4s)-4-phenylpiperidin-3-yl]acetamide](/img/structure/B2660045.png)

![2-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2660046.png)

![2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B2660052.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2660053.png)

![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2660055.png)

![2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2660061.png)